molecular formula C28H31N5OS B394766 2-[(4-benzhydryl-1-piperazinyl)methyl]-5-(4-methoxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

2-[(4-benzhydryl-1-piperazinyl)methyl]-5-(4-methoxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B394766
M. Wt: 485.6g/mol
InChI Key: ADNLEOSIQSMVKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[4-(Diphenylmethyl)piperazinyl]methyl}-3-(4-methoxyphenyl)-4-methyl-1,2,4-triazoline-5-thione is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals and agrochemicals. This compound, in particular, has shown promise in various scientific research applications due to its unique structural properties.

Preparation Methods

The synthesis of 1-{[4-(Diphenylmethyl)piperazinyl]methyl}-3-(4-methoxyphenyl)-4-methyl-1,2,4-triazoline-5-thione typically involves a multi-step process. One common method includes the Mannich reaction, which incorporates the piperazine moiety into the triazole structure. The reaction conditions often involve the use of solvents like toluene and ethyl acetate, and the product is purified through techniques such as recrystallization .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different derivatives, depending on the reagents used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Scientific Research Applications

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, its antibacterial activity is believed to result from the inhibition of bacterial enzymes, disrupting essential metabolic processes. The compound’s structure allows it to bind effectively to these targets, leading to its biological activity .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives, such as:

Properties

Molecular Formula

C28H31N5OS

Molecular Weight

485.6g/mol

IUPAC Name

2-[(4-benzhydrylpiperazin-1-yl)methyl]-5-(4-methoxyphenyl)-4-methyl-1,2,4-triazole-3-thione

InChI

InChI=1S/C28H31N5OS/c1-30-27(24-13-15-25(34-2)16-14-24)29-33(28(30)35)21-31-17-19-32(20-18-31)26(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-16,26H,17-21H2,1-2H3

InChI Key

ADNLEOSIQSMVKA-UHFFFAOYSA-N

SMILES

CN1C(=NN(C1=S)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)OC

Canonical SMILES

CN1C(=NN(C1=S)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)OC

Origin of Product

United States

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